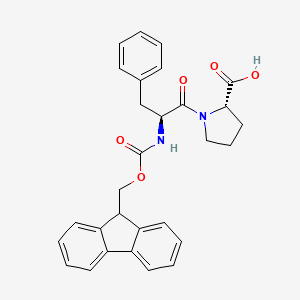

Fmoc-L-Phe-L-Pro-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Fmoc L Phe L Pro Oh Research

Spectroscopic Characterization of Fmoc-L-Phe-L-Pro-OH and its Derivatives

Spectroscopic methods provide a detailed view of the molecular structure and composition of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and confirm the presence of the constituent Phenylalanine and Proline residues, as well as the Fmoc protecting group.

In a typical ¹H NMR spectrum of a related Fmoc-dipeptide, such as Fmoc-Phe-Gln-OH, specific proton signals can be assigned to the different moieties of the molecule. rsc.org For this compound, the aromatic protons of the Phenylalanine and Fmoc groups would appear in the downfield region (typically δ 7.0-8.0 ppm). The α-protons of both amino acid residues would resonate in the mid-field region, while the aliphatic protons of the Proline ring and the Phenylalanine side chain would be found in the upfield region. scienceopen.comntu.ac.uk

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the peptide bond and the carboxylic acid would appear at the most downfield shifts (around δ 170-175 ppm). The aromatic carbons of the Fmoc and Phenylalanine groups would resonate in the δ 120-145 ppm range, while the aliphatic carbons of the Proline and Phenylalanine residues would be observed at upfield shifts. scienceopen.combeilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Fmoc aromatic protons | 7.20 - 7.90 (m) |

| Phenylalanine aromatic protons | 7.10 - 7.35 (m) |

| Phenylalanine α-CH | 4.30 - 4.60 (m) |

| Phenylalanine β-CH₂ | 2.80 - 3.20 (m) |

| Proline α-CH | 4.10 - 4.40 (m) |

| Proline β, γ, δ-CH₂ | 1.50 - 2.30 (m) |

Note: This is a predictive table based on data from similar compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (COOH) | 173 - 176 |

| Carbonyl (Amide) | 170 - 173 |

| Carbonyl (Fmoc) | 155 - 157 |

| Aromatic (Fmoc & Phe) | 120 - 145 |

| Phenylalanine α-C | 54 - 57 |

| Phenylalanine β-C | 37 - 40 |

| Proline α-C | 59 - 62 |

| Proline β, γ-C | 24 - 31 |

| Proline δ-C | 46 - 49 |

Note: This is a predictive table based on data from similar compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and assessing its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions. rsc.org The expected monoisotopic mass for this compound (C₂₉H₂₈N₂O₅) is approximately 484.54 g/mol . csic.es

Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence of the dipeptide. Fragmentation of the protonated molecule [M+H]⁺ would be expected to yield characteristic b and y ions. For instance, a significant b₁ ion corresponding to the Fmoc-Phe residue would be anticipated. nih.gov The fragmentation pattern can help to distinguish between isomeric dipeptides. nih.gov In negative ion mode, fragmentation of the [M-H]⁻ ion can also provide valuable structural information. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 485.20 |

| [M+Na]⁺ | 507.18 |

| b₁ (Fmoc-Phe) | 388.15 |

Note: These are calculated values. Observed m/z may vary slightly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum would show a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), and characteristic C=O stretching vibrations for the carboxylic acid, amide, and urethane (B1682113) (Fmoc) carbonyl groups (typically in the range of 1650-1760 cm⁻¹). ntu.ac.ukrsc.org The N-H stretching of the amide bond would appear around 3300 cm⁻¹. ntu.ac.uk Aromatic C-H and C=C stretching vibrations from the Phenylalanine and Fmoc groups would also be present. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of the Fmoc group, which has a strong chromophore. The fluorenyl group exhibits characteristic absorption maxima at approximately 265 nm and 301 nm. nih.govresearchgate.net This property is also exploited for the quantitative analysis of Fmoc-protected peptides and for monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (Amide) | ~3300 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C=O stretch (Amide I) | 1630 - 1680 |

| C=O stretch (Fmoc) | 1690 - 1720 |

| N-H bend (Amide II) | 1510 - 1550 |

Note: These are typical ranges and can vary based on the molecular environment.

Chromatographic Methods for Analysis and Purification of this compound

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the analytical assessment of its purity and composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.orggoogle.com

The purity of the dipeptide is determined by integrating the peak area of the main compound and any impurities detected, usually by UV absorbance at a wavelength where the peptide bond or the Fmoc group absorbs (e.g., 220 nm or 265 nm). google.comub.edu HPLC methods can be optimized to achieve baseline separation of the desired dipeptide from starting materials, byproducts, and any diastereomers. rsc.org

Table 5: Typical HPLC Conditions for the Analysis of Fmoc-Dipeptides

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B (e.g., 10-90% over 20 min) |

| Flow Rate | 1.0 mL/min |

Note: These are general conditions and may require optimization for specific applications.

Pre-column Derivatization Techniques for Amino Acid Compositional Analysis Involving Proline and Phenylalanine Moieties

To confirm the amino acid composition of the synthesized this compound, the peptide is first hydrolyzed to its constituent amino acids. Since free amino acids, particularly proline (a secondary amine), may not have a strong UV chromophore and can be difficult to detect, pre-column derivatization is employed prior to HPLC analysis.

A common method involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with primary amines (like Phenylalanine after hydrolysis) to form highly fluorescent isoindole derivatives. However, OPA does not react with secondary amines like Proline. chinesechemsoc.org Therefore, a dual derivatization method is often used, where 9-fluorenylmethyl chloroformate (FMOC-Cl) is subsequently used to derivatize the secondary amines. chinesechemsoc.org The resulting fluorescent derivatives can then be separated and quantified by RP-HPLC with fluorescence detection, allowing for the accurate determination of the Phenylalanine and Proline content. chinesechemsoc.org

X-ray Crystallography and Crystallographic Studies of this compound

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and conformational geometry. However, obtaining a single crystal of sufficient quality for X-ray diffraction analysis is often a significant challenge, particularly for flexible molecules like peptides. As of the current body of scientific literature, a complete single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The inherent conformational flexibility of the phenylalanine and proline residues, coupled with the bulky fluorenylmethoxycarbonyl (Fmoc) group, can hinder the formation of well-ordered crystals suitable for diffraction studies.

Despite the absence of a dedicated crystal structure for this compound, valuable insights into its potential solid-state conformation can be inferred from crystallographic studies of closely related compounds. These studies help to understand the structural propensities of the constituent amino acids and the influence of the Fmoc protecting group.

Detailed Research Findings from Related Structures:

Research into the crystal structures of Fmoc-protected amino acids and dipeptides provides a foundation for understanding the intermolecular interactions that govern their self-assembly and solid-state packing. For instance, studies on Fmoc-protected phenylalanine derivatives often reveal extensive π-π stacking interactions involving both the fluorenyl and phenyl rings, which are significant driving forces for molecular organization.

A particularly relevant study is the X-ray crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980), a modified proline derivative. This structure provides critical information about the conformation of the Fmoc-proline linkage. The analysis revealed a cis conformation of the amide bond between the Fmoc group and the proline ring, with a dihedral angle (ω) of +8.6°. This is a significant finding, as proline is unique among the natural amino acids for its propensity to adopt a cis amide bond, a feature that can induce turns and specific secondary structures in peptides. The proline ring in this structure was found to adopt an endo pucker.

The crystallographic data for this related compound, Fmoc-4S-(4-iodophenyl) hydroxyproline (Fmoc-hyp(4-I-Ph)-OH), offers a glimpse into the possible structural parameters for the proline moiety in this compound.

Interactive Crystallographic Data Table for a Related Fmoc-Proline Derivative

| Parameter | Value |

| Compound | Fmoc-4S-(4-iodophenyl) hydroxyproline |

| Formula | C29H26INO5 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 9.78 |

| b (Å) | 14.23 |

| c (Å) | 19.34 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| ω (Fmoc-Pro bond) (°) | +8.6 (cis) |

| Proline Ring Pucker | endo |

| (φ, ψ) (°) | (-83.1, +174.0) |

This data is for a related compound and is presented for illustrative purposes to indicate the types of structural parameters obtained from X-ray crystallography.

The conformational parameters (φ, ψ) observed for Fmoc-hyp(4-I-Ph)-OH suggest a relatively extended conformation. Furthermore, the study highlighted a close intramolecular C-H/π interaction between a proline hydrogen and the iodophenyl ring, indicating that such non-covalent interactions can play a crucial role in stabilizing specific conformations.

While a definitive crystal structure of this compound remains to be elucidated, the available data from related compounds strongly suggest that its solid-state structure would be significantly influenced by a combination of π-π stacking from the Fmoc and phenylalanine moieties and the conformational constraints imposed by the proline ring, including the potential for a cis Fmoc-proline amide bond. Future crystallographic studies on this specific dipeptide are necessary to confirm these hypotheses and provide a precise model of its three-dimensional structure.

Applications of Fmoc L Phe L Pro Oh in Peptide Design and Medicinal Chemistry

Fmoc-L-Phe-L-Pro-OH as a Versatile Building Block in Complex Peptide Synthesis

The use of this compound is particularly advantageous in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating complex peptide chains. mdpi.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus is crucial for the stepwise addition of amino acids. omizzur.com This protecting group is stable under various conditions but can be readily removed to allow for the elongation of the peptide sequence.

Utilizing a dipeptide unit like this compound can streamline the synthesis process, especially for longer or more complex peptides. ub.edu Instead of sequential single amino acid couplings, the incorporation of a pre-formed dipeptide can enhance efficiency and potentially improve yields. This is particularly relevant in the synthesis of peptides where the Phe-Pro sequence is a known motif.

Furthermore, the defined stereochemistry of the L-phenylalanine and L-proline residues within the dipeptide ensures the stereochemical integrity of the final peptide product. iris-biotech.de This is critical as the biological activity of peptides is highly dependent on their three-dimensional structure.

Rational Design of Bioactive Peptides Incorporating this compound Motifs

For instance, peptides containing the Tyr-Pro-Phe-Pro sequence have shown opioid, ACE inhibitory, and immune-stimulatory activities. oup.com The rational incorporation of the Phe-Pro unit, facilitated by using this compound, allows researchers to systematically explore the impact of this motif on the desired biological effect. By substituting or adding this dipeptide into known peptide sequences, new analogs with potentially enhanced or altered activities can be generated and studied.

Structure-Activity Relationship (SAR) Studies of Peptides Containing this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. The use of this compound in peptide synthesis is instrumental in conducting such studies.

An alanine (B10760859) scan, where individual amino acid residues are replaced by alanine, is a common technique in SAR studies. acs.org The synthesis of peptide analogs where the Phe-Pro motif is altered or replaced allows researchers to probe the importance of these residues for activity. acs.org For example, replacing phenylalanine with alanine in the antibiotic clovibactin (B11933462) highlighted the importance of the Phe residue for its antibiotic activity. acs.org

Influence of Proline Conformation on Peptide Bioactivity

The proline residue in the this compound dipeptide imparts significant conformational constraints on the peptide backbone. nih.gov Unlike other amino acids, the side chain of proline is cyclized back onto the backbone amide nitrogen, restricting the phi (φ) torsion angle. csic.es This rigidity can induce specific secondary structures, such as β-turns, which are often crucial for biological recognition and activity. rsc.org

The cis-trans isomerization of the peptide bond preceding proline is another key factor. csic.es The energy barrier for this isomerization is relatively low, allowing for the existence of both conformers, which can have different biological activities. csic.esrsc.org The incorporation of proline can also increase resistance to proteolytic degradation, enhancing the peptide's stability in biological systems. nih.gov Studies have shown that the introduction of proline can decrease the antimicrobial activity of some α-helical peptides while in others, it is crucial for their function. acs.orgresearchgate.net

Role of Phenylalanine Aromaticity in Peptide Interactions

The phenylalanine residue, with its aromatic phenyl side chain, plays a critical role in various molecular interactions. The aromatic ring can participate in hydrophobic and π-π stacking interactions with other aromatic residues or with aromatic groups in receptor binding pockets. researchgate.net These interactions are often essential for the binding affinity and specificity of a peptide to its biological target. mdpi.combiorxiv.org

Development of Therapeutic Peptides and Peptide-Based Drugs Utilizing this compound

The unique properties of the Phe-Pro motif have led to its inclusion in the development of therapeutic peptides and peptide-based drugs. The ability to synthesize these peptides with high purity and defined stereochemistry using building blocks like this compound is a significant advantage. omizzur.com

For example, dipeptides and tripeptides containing proline have been investigated as catalysts in asymmetric aldol (B89426) reactions, showcasing the diverse applications of such motifs. researchgate.net In the context of drug development, the incorporation of the Phe-Pro sequence can be a strategy to enhance the pharmacokinetic properties of a peptide, such as its stability and bioavailability. chemimpex.com While specific examples of drugs developed directly from this compound are not extensively detailed in the provided search results, the frequent appearance of the Phe-Pro motif in bioactive peptides underscores the importance of this dipeptide building block in the design and synthesis of new therapeutic agents. oup.com

Molecular Self Assembly and Nanomaterials Based on Fmoc L Phe L Pro Oh and Analogues

Principles of Fmoc-Dipeptide Self-Assembly into Supramolecular Structures

The spontaneous organization of Fmoc-dipeptides into higher-order structures is a complex process governed by a delicate balance of non-covalent interactions. nih.gov The process is initiated by specific molecular recognition events that lead to a hierarchical assembly, often resulting in the formation of one-dimensional nanostructures like fibrils or ribbons. These nanostructures can further entangle to form three-dimensional networks, capable of entrapping large volumes of solvent to create supramolecular gels. researchgate.net

The primary driving forces behind this phenomenon are a combination of π-π stacking interactions, hydrophobic effects, and intermolecular hydrogen bonding. researchgate.netnih.gov The Fmoc group, with its large, planar aromatic system, is a key contributor to π-π stacking, while aromatic amino acid side chains, such as phenylalanine, also play a significant role. reading.ac.uk The specific amino acid sequence dictates the geometry and stability of the resulting assemblies, influencing everything from the morphology of the nanostructures to the mechanical properties of the final material.

In the case of Fmoc-L-Phe-L-Pro-OH, the self-assembly is directed by a unique interplay between the constituent parts of the molecule. The two main contributors to associative interactions are the N-terminal Fmoc group and the phenylalanine (Phe) residue. The Fmoc group provides a strong impetus for π-π stacking, where the planar fluorenyl rings of adjacent molecules arrange in parallel, contributing significantly to the stability of the assembly. researchgate.netreading.ac.uk Concurrently, the phenyl side chain of the Phe residue participates in both hydrophobic interactions and additional π-π stacking, further stabilizing the growing nanostructure. nih.govelifesciences.org

The L-proline (Pro) residue introduces a significant structural constraint that distinguishes this compound from more commonly studied dipeptides like Fmoc-Phe-Phe. Proline's cyclic side chain restricts the possible conformations of the peptide backbone, making it a well-known "β-breaker" that disrupts the formation of canonical β-sheet structures. nih.gov Instead, proline-rich sequences often adopt a rigid, helical rod-like structure known as a polyproline II (PPII) helix. nih.govnih.gov In this compound, this conformational rigidity imposed by proline modulates the hydrophobic and π-stacking interactions, guiding the assembly toward potentially more complex, twisted, or helical morphologies rather than simple flat ribbons or sheets. Research on collagen-mimicking peptides, such as Fmoc-Gly-Pro-Hyp, has shown that proline-containing units can facilitate superhelical packing and create "aromatic zipper" arrangements through the interface of Fmoc groups from neighboring helical strands. nih.gov

Hydrogen bonding is a critical directional force that provides specificity and stability to self-assembled peptide structures. researchgate.net In a typical peptide, hydrogen bonds form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of another, leading to well-defined secondary structures like β-sheets. nih.gov However, the proline residue in this compound fundamentally alters this potential network.

Because proline's nitrogen atom is part of a five-membered ring and is N-substituted within the peptide backbone, it lacks an amide proton to act as a hydrogen bond donor. This prevents the formation of the repeating hydrogen bond patterns that define β-sheets and α-helices at the proline position. nih.gov Consequently, the hydrogen bonding network in this compound aggregates is necessarily different. The primary hydrogen bonding sites are the amide proton of the phenylalanine residue and the terminal carboxylic acid group of proline. Crystal structures of analogous proline-containing peptides, such as Fmoc-Gly-Pro-Hyp, reveal distinct head-to-tail hydrogen bonding interactions that accommodate the structural kink of the proline residue. nih.gov The network is further stabilized by interactions with solvent molecules, creating a hydrogen-bonded core that is shielded by the bulky, hydrophobic Fmoc groups. researchgate.net This unique hydrogen bonding arrangement, dictated by the presence of proline, is a key factor in determining the final supramolecular architecture.

Role of Hydrophobic Interactions and π-Stacking in this compound Self-Assembly

Fabrication of Hydrogels and Organogels from this compound Analogues

The ability of Fmoc-dipeptides to form gels in either water (hydrogels) or organic solvents (organogels) makes them versatile building blocks for soft materials. Gelation is typically triggered by a change in conditions that reduces the solubility of the peptide, promoting self-assembly into a solvent-trapping network. mdpi.com Common methods include a "solvent switch," where a solution of the peptide in a good solvent (like DMSO or HFIP) is diluted with a poor solvent (like water), or a "pH switch," where the pH is adjusted to neutralize charged groups (like the C-terminal carboxylic acid), thereby reducing electrostatic repulsion and promoting aggregation. mdpi.comresearchgate.net

While studies focusing specifically on this compound gelation are not widely available, research on close analogues provides significant insight. A key strategy involves the co-assembly of a proline-containing peptide with a known gelator. For instance, the collagen-inspired tripeptide Fmoc-Gly-Pro-Hyp, which does not form a gel on its own, can be co-assembled with Fmoc-Phe-Phe to produce a stable, hybrid hydrogel with enhanced mechanical rigidity. nih.govresearchgate.net This demonstrates that proline-containing motifs can be successfully incorporated into functional biomaterials.

Furthermore, chemical analogues that mimic proline's structure have been developed as effective gelators. Research on Fmoc-L-Phe-D-Oxd-OH, where Oxd (oxazolidinone) serves as a proline mimic, has shown the formation of robust hydrogels. researchgate.net The gelation of these analogues can be triggered by various stimuli, showcasing their potential for creating responsive materials.

| Analogue | Gel Type | Gelation Trigger | Resulting Material Properties | Reference |

|---|---|---|---|---|

| Fmoc-Phe-Phe / Fmoc-Gly-Pro-Hyp (Co-assembly) | Hydrogel | Solvent Switch | Forms a stable, self-supporting hybrid hydrogel with a polyproline II conformation and improved mechanical rigidity compared to Fmoc-Phe-Phe alone. | nih.govresearchgate.net |

| Fmoc-L-Phe-D-Oxd-OH (Proline mimic) | Hydrogel | Addition of GdL, CaCl₂, or ZnCl₂ | Forms strong, thermoreversible hydrogels with dense nanofiber networks. | researchgate.net |

| Fmoc-L-Phe-D-pGlu-OH (Proline analogue) | Hydrogel | pH adjustment in PBS buffer | Efficiently forms a hydrogel at 1.5% w/w, suitable for biomedical applications. | researchgate.net |

| Fmoc-Proline | Organogel | Solvent variation | Self-assembles in various organic solvents, with morphology dependent on the solvent used. | rsc.org |

Applications in Biomaterial Science and Nanotechnology

The unique structural and functional properties of materials derived from this compound and its analogues make them highly promising for a range of applications in biomaterial science and nanotechnology. Their biocompatibility, combined with the tunability of their mechanical and chemical properties, allows for the design of sophisticated materials for biomedical purposes.

Supramolecular hydrogels are excellent candidates for drug delivery systems due to their porous, water-rich network that can encapsulate therapeutic molecules and release them in a controlled manner. sigmaaldrich.comresearchgate.net The self-assembled architectures derived from Fmoc-dipeptides can serve as effective carriers for both hydrophobic and hydrophilic drugs.

Proline-modified analogues of Fmoc-dipeptides have been specifically identified as valuable for creating novel biomaterials for drug delivery. chemimpex.com For example, compounds like Fmoc-Phe-Ser[Psi(Me,Me)Pro]-OH are designed to enhance the stability and reactivity of peptides, making them ideal for developing therapeutic agents and targeted drug delivery vehicles. chemimpex.com The incorporation of proline and its mimics can influence the degradation rate of the hydrogel matrix and the diffusion kinetics of the encapsulated drug, allowing for sustained release profiles. The hydrogel formed from the proline analogue Fmoc-L-Phe-D-pGlu-OH has been highlighted as an excellent candidate for drug release applications. researchgate.net

| Analogue/System | Key Features | Potential Application | Reference |

|---|---|---|---|

| Fmoc-Phe-Ser[Psi(Me,Me)Pro]-OH | Proline-modified dipeptide with enhanced stability. | Development of novel biomaterials for drug delivery and targeted therapies. | chemimpex.com |

| Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH | Specialized amino acid derivative designed to improve peptide bioactivity. | Used to develop peptide-based drugs and improve the efficacy of drug delivery systems. | chemimpex.com |

| Fmoc-L-Phe-D-pGlu-OH | Proline analogue that forms efficient hydrogels in physiological buffer. | Candidate for materials designed for controlled drug release. | researchgate.net |

The versatility of Fmoc-peptide self-assembly allows for the creation of functional hybrid nanomaterials by incorporating other components into the supramolecular structure. This strategy combines the biological and structural features of the peptide with the functional properties of the secondary material, such as conductivity, magnetism, or enhanced bioactivity.

A prime example is the development of hybrid hydrogels by co-assembling a proline-containing peptide with another building block or nanoparticle. The co-assembly of Fmoc-Gly-Pro-Hyp and Fmoc-Phe-Phe results in a hybrid material with the structural characteristics of collagen and superior mechanical strength. nih.gov Another approach involves integrating inorganic nanoparticles directly into the peptide matrix. For example, hybrid hydrogels composed of Fmoc-L-Phe and nano-hydroxyapatite (nHAP) have been fabricated, showing significantly enhanced mechanical strength and inherent antibacterial properties. researchgate.net Similarly, antimicrobial hydrogels have been created by incorporating silver ions (Ag+) with Fmoc-Pro-OH, which leverages the synergistic effects of the self-assembled peptide network and the antimicrobial action of silver. nih.gov These hybrid systems open new avenues for designing multifunctional biomaterials for applications ranging from tissue engineering to advanced therapeutic platforms. researchgate.netbeilstein-journals.org

| Hybrid System | Components | Key Functional Properties | Reference |

|---|---|---|---|

| Fmoc-Phe-Phe / Fmoc-Gly-Pro-Hyp Hydrogel | Two distinct Fmoc-peptides (one with proline) | Enhanced mechanical rigidity; mimics collagen structure (polyproline II helix). | nih.gov |

| Fmoc-L-Phe / nHAP Hydrogel | Fmoc-L-Phe and nano-hydroxyapatite particles | Improved mechanical strength, inherent antibacterial properties, cytocompatible. | researchgate.net |

| Fmoc-Pro-OH / Ag+ Hydrogel | Fmoc-Pro-OH and silver ions | Antimicrobial activity due to synergistic effects of the peptide assembly and silver. | nih.gov |

Biological and Biomedical Research Applications of Fmoc L Phe L Pro Oh

Investigation of Antimicrobial Activities of Fmoc-L-Phe-L-Pro-OH and Related Peptides

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. chemrxiv.org Fmoc-protected amino acids and short peptides have emerged as promising candidates due to their biocompatibility and ability to disrupt bacterial membranes. chemrxiv.org

Mechanisms of Bacterial Membrane Disruption by Fmoc-Amino Acid Derivatives

Fmoc-amino acid derivatives often exhibit surfactant-like properties, which are crucial to their antimicrobial action. rsc.org The lipophilic Fmoc group facilitates interaction with the bacterial cell membrane, while the amino acid or peptide portion contributes to the specificity and efficacy of this interaction. mdpi.com This interaction can lead to the disruption of the membrane's integrity, causing leakage of cellular contents and ultimately cell death. chemrxiv.orgmdpi.com For instance, Fmoc-phenylalanine (Fmoc-F) has been shown to trigger oxidative and osmotic stress and alter membrane permeabilization in Gram-positive bacteria. rsc.org Some Fmoc-protected phenylalanine-based peptides can also inhibit bacterial growth by reducing intracellular glutathione (B108866) levels. acs.org

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The antimicrobial spectrum of Fmoc-amino acid derivatives can vary. Many, including Fmoc-phenylalanine, have demonstrated significant activity against Gram-positive bacteria. chemrxiv.orgrsc.org Hydrogels formed by the co-assembly of Fmoc-phenylalanine and Fmoc-leucine have shown selective antimicrobial action against Gram-positive bacteria without being toxic to mammalian cells. chemrxiv.org However, the outer membrane of Gram-negative bacteria often presents a barrier, limiting the efficacy of some of these compounds. acs.org To overcome this, researchers have created hybrid formulations. For example, combining Fmoc-F with the Gram-negative specific antibiotic aztreonam (B1666516) has resulted in a synergistic effect and increased efficacy against P. aeruginosa. chemrxiv.org Similarly, combining graphene oxide flakes with Fmoc-F has been shown to expand its antibacterial spectrum to include Gram-negative bacteria like E. coli. acs.org

The following table summarizes the antimicrobial activity of various Fmoc-amino acid derivatives against different bacterial strains.

| Compound/Hydrogel | Target Bacteria | Efficacy |

| Fmoc-phenylalanine (Fmoc-F) | Gram-positive bacteria (including MRSA) | Effective in both hydrogel and solution phases. rsc.org |

| Fmoc-F and Fmoc-leucine co-assembled hydrogel | Gram-positive bacteria | Selective antimicrobial action. chemrxiv.org |

| Fmoc-F and aztreonam formulation | Gram-positive and Gram-negative bacteria | Synergistic effect against P. aeruginosa. chemrxiv.org |

| Fmoc-F/Graphene Oxide hybrid hydrogel | E. coli (Gram-negative) | Expanded antibacterial spectrum. acs.org |

| Fmoc-Pro | Various bacterial strains | Enhanced the effect of chloramphenicol. chemrxiv.org |

Inhibition of Biofilm Formation

Bacterial biofilms are a major challenge in clinical settings, as they are often associated with chronic infections and increased antibiotic resistance. researchgate.netbiorxiv.org Molecules with surfactant-like properties, such as Fmoc-amino acids, have shown potential in combating biofilms. researchgate.netbiorxiv.org Research has demonstrated that Fmoc-phenylalanine can both inhibit the formation of biofilms by S. aureus and P. aeruginosa and eradicate pre-existing biofilms. researchgate.netbiorxiv.orgnih.gov The mechanism of action involves reducing the components of the extracellular matrix (ECM), such as proteins, carbohydrates, and eDNA, which are crucial for biofilm stability. acs.orgresearchgate.netbiorxiv.org This can occur through direct interaction with ECM components or indirectly by reducing the bacterial population. researchgate.netbiorxiv.org Furthermore, surfaces coated with Fmoc-F have been shown to resist biofilm formation. researchgate.netbiorxiv.orgnih.gov The combination of Fmoc-F with conventional antibiotics like vancomycin (B549263) and ampicillin (B1664943) has also been shown to synergistically inhibit biofilm formation. researchgate.netbiorxiv.org

Role of this compound in Protein-Protein Interaction Studies (via Photoaffinity Labeling with Analogs)

Understanding protein-protein interactions is fundamental to deciphering cellular processes. Photoaffinity labeling is a powerful technique used to identify and map these interactions. acs.org This method involves incorporating a photoreactive group into a molecule of interest, which, upon irradiation with UV light, forms a covalent bond with its interacting partner. scientificlabs.co.uk

Analogs of this compound, specifically those incorporating photoreactive amino acids like Fmoc-L-Photo-Phe-OH, are valuable tools in this context. scientificlabs.co.uk Fmoc-L-Photo-Phe-OH contains a diazirine moiety, a compact and effective photo-crosslinker. scientificlabs.co.uk When incorporated into peptides, these analogs can be used as probes to covalently label cellular targets and study protein-protein interactions upon UV irradiation. scientificlabs.co.uk This approach accelerates drug discovery research by aiding in target identification and validation, and in understanding traditionally "undruggable" targets. scientificlabs.co.uk The use of cleavable photoaffinity labeling reagents further allows for the identification of specific binding sites within the target protein. acs.org

Modulatory Effects of this compound Derivatives on Biological Pathways (e.g., IGF-I and IGF-Binding Protein-5 Complex)

The insulin-like growth factor (IGF) signaling pathway plays a critical role in cell growth, differentiation, and metabolism. nih.gove-apem.org This pathway is tightly regulated by a family of six IGF-binding proteins (IGFBPs). mpg.de IGFBP-5, in particular, is a key modulator of IGF action and is the predominant IGFBP in bone tissue. mpg.de It can either inhibit or potentiate the effects of IGFs, depending on the cellular context and post-translational modifications. nih.govfrontiersin.org

While direct studies on the modulatory effects of this compound on the IGF-I and IGFBP-5 complex are not extensively documented, peptides containing proline and phenylalanine are relevant to this system. The interaction between IGFs and IGFBPs involves specific domains and residues. For instance, the binding of IGFs to IGFBP-5 involves conserved leucine (B10760876) and valine residues in a hydrophobic patch on the surface of IGFBP-5. mpg.de Peptides that can mimic or disrupt these binding interfaces could potentially modulate the activity of the IGF system. Given that this compound contains both a hydrophobic amino acid (phenylalanine) and a structurally rigid amino acid (proline), its derivatives could be designed to interact with the hydrophobic binding pockets of proteins like IGFBP-5, thereby influencing the formation of the IGF-I/IGFBP-5 complex and modulating downstream signaling.

Sustainability and Green Chemistry in Fmoc L Phe L Pro Oh Synthesis

Reduction of Solvent Waste in Fmoc-L-Phe-L-Pro-OH Synthesis

A major focus in the green synthesis of this compound is the drastic reduction of solvent consumption. Solvents constitute the largest portion of waste in typical SPPS processes. rsc.orgacs.org Strategies to combat this include reagent recycling and the development of environmentally benign solvent systems.

To curtail waste, recycling protocols for reagents and solvents are being developed. For instance, in a "tea bag" approach for simultaneous peptide synthesis, a recycling system for the deprotection solution (containing piperidine (B6355638) in DMF) and the final DMF washes has been shown to reduce DMF usage by 25–30% and deprotection reagent use by 50%. mdpi.com Another approach involves the use of a Rotating Bed Reactor (RBR) system, which maximizes the solid-phase to liquid ratio. This technology has been demonstrated to reduce the consumption of washing solvent in SPPS by up to 82%. diva-portal.org The application of such strategies to the synthesis of a dipeptide like this compound would significantly decrease its environmental footprint. Furthermore, the development of recyclable redox coupling reagents, such as benzoisothiazolone (BIT), offers a promising avenue for waste reduction. researchgate.net

The most commonly used solvent in SPPS, N,N-dimethylformamide (DMF), is now restricted in Europe due to its reproductive toxicity. gyrosproteintechnologies.comnih.gov This has accelerated the search for greener alternatives suitable for the synthesis of this compound. gyrosproteintechnologies.com A suitable green solvent must effectively swell the resin support, dissolve the protected amino acids (Fmoc-L-Phe-OH and Fmoc-L-Pro-OH), and facilitate both the coupling and deprotection steps. biotage.comnih.gov

Several promising green solvents and solvent systems have been identified:

Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered less toxic alternatives to DMF and NMP. biotage.com Studies have shown that 2-MeTHF can be used for all steps of SPPS, including Fmoc removal, washing, and coupling. acs.org

Bio-derived Solvents: γ-Valerolactone (GVL), derived from biomass, has been successfully used as a replacement for DMF in the SPPS of challenging sequences. acs.org

Polar Aprotic Solvents: N-butylpyrrolidone (NBP) has demonstrated good performance in SPPS. gyrosproteintechnologies.comresearchoutreach.org Dipropyleneglycol dimethylether (DMM) is another biodegradable and low-toxicity option that has proven to be a valuable alternative to DMF in all SPPS steps. nih.govmdpi.com

Binary Mixtures: To fine-tune solvent properties, binary mixtures are often employed. tandfonline.com A mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been shown to be effective for solubilizing Fmoc-amino acids and swelling resins. tandfonline.com Similarly, mixtures containing dimethyl sulfoxide (B87167) (DMSO), such as DMSO/EtOAc or Anisole/DMSO, have shown high efficacy. gyrosproteintechnologies.comnih.govchemrxiv.org

| Green Solvent/System | Key Advantages for this compound Synthesis | Research Findings |

| 2-Methyltetrahydrofuran (2-MeTHF) | Can replace hazardous solvents like DMF and DCM in all SPPS steps. acs.org | Effective for coupling and Fmoc removal, especially at slightly elevated temperatures (40°C) to improve kinetics. acs.orgrsc.org |

| N-butylpyrrolidone (NBP) | Good performance in SPPS and can significantly reduce DMF usage when used in washing steps. gyrosproteintechnologies.comresearchoutreach.org | A combination strategy using DMF for coupling and NBP for washing resulted in an 82% reduction in DMF use. researchoutreach.org |

| Dipropyleneglycol dimethylether (DMM) | Non-toxic, biodegradable, and a viable alternative to DMF for all SPPS steps. nih.govmdpi.com | Successful synthesis of a dipeptide demonstrated low racemization, even with microwave assistance. nih.gov |

| Anisole/N-octylpyrrolidone (75:25) | Solubilizes all Fmoc-amino acids and effectively swells common resins. tandfonline.com | Compatible with green coupling agents, resulting in high peptide synthesis efficiency. tandfonline.com |

| Anisole/DMSO (17:3) | Recyclable system, compatible with flow chemistry, and outperforms DMF. chemrxiv.org | Ideal for coupling steps, with racemization reducible to <1% for residues like Cysteine. chemrxiv.org |

Reagent Recycling Strategies in SPPS

In-Situ Fmoc Removal Techniques for Enhanced Sustainability

A significant source of solvent waste in the synthesis of this compound is the washing steps performed after the coupling of Fmoc-L-Phe-OH to the proline-resin and after the subsequent Fmoc deprotection. tandfonline.comnih.gov In-situ Fmoc removal, also known as a "one-pot" or 3-step protocol, eliminates the washing steps between the coupling and deprotection stages. tandfonline.comdigitellinc.comresearchgate.net

In this strategy, once the coupling reaction is complete, the deprotection agent, typically a base like 4-methylpiperidine (B120128) (4-MP), is added directly to the reaction vessel. tandfonline.comadvancedchemtech.com This approach deactivates any remaining active ester of the Fmoc-amino acid before removing the Fmoc group from the newly formed dipeptide, thus preventing double incorporation. digitellinc.comresearchgate.net A single, more efficient washing cycle is then performed. The inclusion of a weak acid like OxymaPure (1%) in the wash solvent ensures the complete removal of the basic deprotection agent. tandfonline.comdigitellinc.comresearchgate.net This streamlined process can reduce solvent consumption by as much as 60-75%. tandfonline.comresearchgate.net

The successful application of this technique has been demonstrated in the synthesis of various peptides, and its adoption for the production of this compound would represent a major step towards a more sustainable process. tandfonline.comresearchgate.net

High-Temperature Solid-Phase Peptide Synthesis (HT-SPPS) for Greener Protocols

Performing the synthesis of this compound at elevated temperatures can enhance reaction kinetics, leading to shorter reaction times and increased efficiency. rsc.org Automated peptide synthesizers equipped with induction heating allow for precise temperature control, often between 25°C and 90°C. nih.govrsc.org

The use of high temperatures is particularly beneficial when using greener solvents, which may have different viscosity and polarity profiles than traditional solvents like DMF. nih.govrsc.org For example, when using 2-MeTHF, conducting the synthesis at 40°C has been shown to improve reaction kinetics. acs.orgrsc.org Similarly, automated synthesis at 75°C or 90°C in green solvent mixtures has been successful for challenging sequences. tandfonline.comrsc.org

A key concern with HT-SPPS is the potential for increased racemization, particularly for sensitive amino acids. The phenylalanine residue in this compound, with its benzylic alpha-proton, could be susceptible to racemization at high temperatures. nih.gov However, studies have shown that by carefully selecting the green solvent and coupling reagents, racemization can be kept to a minimum. For instance, the synthesis of a dipeptide in DMM showed significantly lower racemization compared to DMF, even under microwave heating. nih.gov Similarly, in an anisole/DMSO system, racemization for sensitive residues was significantly reduced by optimizing flow parameters in a continuous flow setup. chemrxiv.org

Future Directions and Emerging Research Avenues for Fmoc L Phe L Pro Oh

Integration of Artificial Intelligence and Machine Learning in Fmoc-L-Phe-L-Pro-OH Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of peptide design and discovery. These computational tools can sift through vast sequence spaces to predict the properties and functions of novel peptides, thereby accelerating the development of new therapeutics and materials. For peptides incorporating the this compound building block, AI and ML are opening up new avenues for rational design.

Deep learning models are being trained on large datasets from high-throughput peptide synthesis to predict the efficiency of individual coupling and deprotection steps. nih.gov These models use representations of amino acids, including Fmoc-protected versions like Fmoc-L-Phe-OH and Fmoc-L-Pro-OH, to forecast synthesis outcomes with high accuracy. nih.gov This allows for the in silico optimization of synthesis protocols for peptides containing the Phe-Pro motif, minimizing aggregation and improving yields. nih.gov

The predictive power of these computational approaches is summarized in the table below:

| AI/ML Application | Focus | Relevance to this compound | Research Finding | Citation |

| Deep Learning | Synthesis Optimization | Predicts outcomes of Fmoc deprotection steps for building blocks like Fmoc-Phe-OH and Fmoc-Pro-OH. | Maps amino acid structures and sequences to synthesis parameters, predicting reaction outcomes with <6% error. | nih.gov |

| Machine Learning | Antimicrobial Peptide Design | Enables design of AMPs synthesized from Fmoc-amino acid libraries. | Identifies sequence features for selective targeting of pathogens. | nih.gov |

| Machine Learning | Cell-Penetrating Peptide Prediction | Predicts novel CPP sequences for synthesis using Fmoc chemistry. | Computationally designed sequences were experimentally validated, with one outperforming 80% of known CPPs. | acs.org |

| AI-Expert Workflow | Self-Assembling Peptide Discovery | Can discover novel self-assembling sequences built from amino acids like Phe and Pro. | AI-expert performs on-par or better than human experts in identifying non-intuitive self-assembling sequences. | researchgate.net |

Advanced Automation and High-Throughput Synthesis of this compound Containing Peptides

The demand for large libraries of peptides for screening and for training AI/ML models has driven significant advancements in automated and high-throughput synthesis technologies. Fmoc solid-phase peptide synthesis (SPPS) is the cornerstone of these automated systems. akjournals.commdpi.com The dipeptide this compound and its individual amino acid components are standard reagents in these automated workflows. nih.govacs.orgmdpi.com

Automated fast-flow peptide synthesizers can now produce long peptide chains in a matter of hours, performing hundreds of consecutive reactions. amidetech.com These systems offer precise control over reaction conditions and allow for real-time monitoring, such as tracking Fmoc deprotection via UV-Vis spectroscopy, which generates the vast datasets needed for machine learning applications. nih.gov The use of pre-activated building blocks, including Fmoc-dipeptides like Fmoc-Xaa-Pro-OH, can be advantageous in SPPS, particularly in sequences prone to side reactions like diketopiperazine formation. avantorsciences.com

High-throughput methods, such as the "tea bag" protocol, allow for the simultaneous synthesis of tens to hundreds of peptides, facilitating rapid screening for biological activity. mdpi.com This approach has been used to synthesize diverse peptide libraries with good yield, demonstrating its utility for large-scale research projects. mdpi.com Another powerful technique is the "one-bead two-compound" strategy used in combinatorial library synthesis, which has been successfully applied to generate and screen a library of 1,716 cyclic peptide analogues for antibacterial activity. nih.gov

The capabilities of modern peptide synthesis platforms are highlighted below:

| Synthesis Technology | Key Feature | Relevance to this compound | Example Application | Citation |

| Automated Fast-Flow Synthesis | Rapid, sequential synthesis with real-time monitoring. | Utilizes standard Fmoc-amino acids, including Fmoc-Phe-OH and Fmoc-Pro-OH, for rapid chain elongation. | Chemical synthesis of protein chains up to 164 amino acids long. | amidetech.com |

| Microwave Peptide Synthesizer | Automated synthesis of complex, multi-branched peptides. | Employs Fmoc chemistry, including Boc-protected Pro and Phe residues at the N-terminus of branches. | Automated synthesis of a complex multi-branched peptide on a lysine (B10760008) scaffold. | biotage.com |

| "Tea Bag" Synthesis | Simultaneous synthesis of large numbers of individual peptides. | Uses Fmoc-L-Phe-OH and Fmoc-L-Pro-OH as standard building blocks. | Production of 52 different peptides (7-20 residues) in under three weeks. | mdpi.com |

| Combinatorial "One-Bead Two-Compound" Synthesis | Generation of large, screenable libraries of peptides. | Employs Fmoc/HBTU chemistry for peptide chain elongation. | Synthesis and screening of a 1,716-member tyrocidine analogue library for antibacterial activity. | nih.gov |

Exploration of Novel Biological Targets for this compound Based Therapeutics

Peptides containing the Phenylalanine-Proline (Phe-Pro) motif are emerging as promising candidates for a variety of therapeutic applications due to their diverse biological activities. The this compound dipeptide is a critical starting material for the synthesis of these bioactive peptides. Research is increasingly focused on identifying and validating novel biological targets for such compounds.

Antimicrobial and Anticancer Activity: The substitution of phenylalanine with proline in certain peptide sequences has been shown to enhance antimicrobial and anticancer activities while reducing cytotoxicity to mammalian cells. researchgate.netnih.gov Peptides designed with this strategy can target bacterial membranes and induce apoptosis in cancer cells, making them potential leads for treating sepsis and certain cancers like breast cancer. researchgate.netnih.gov Furthermore, cyclic dipeptides (CDPs) or diketopiperazines (DKPs), such as cyclo(L-Phe-L-Pro), are known to possess a range of bioactivities, including antifungal, antibacterial, and anticancer properties. mdpi.comitjfs.com

Enzyme Inhibition: Peptides containing the Phe-Pro sequence have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. frontiersin.org This makes them attractive candidates for the development of new treatments for type 2 diabetes. One study found that the tripeptide Phe-Pro-Phe had a DPP-IV inhibitory IC50 value of 247.0 µM. frontiersin.org

Antioxidant and Antihypertensive Properties: A peptide with the sequence Phenylalanine-Proline-Threonine-Tyrosine (FPTY), isolated from sea cucumber, demonstrated potent antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. imrpress.com Its IC50 values for hydroxyl radical scavenging and ACE inhibition were 0.11 mg/mL and 0.03 mg/mL, respectively, suggesting its potential as a natural functional food ingredient. imrpress.com The antioxidant effect is attributed to the presence of aromatic amino acids like phenylalanine and the hydrophobic proline. imrpress.com

Neurological and Other Activities: The Phe-Pro motif is found in various naturally occurring, pharmacologically active tetrapeptides. For example, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) has a high affinity for the µ-opioid receptor, and morphiceptin (B1676752) (H-Tyr-Pro-Phe-Pro-NH2) is a casomorphin peptide. wikipedia.org These structures highlight the importance of the Phe-Pro sequence in designing molecules that interact with the central nervous system.

A summary of biological targets for peptides containing the Phe-Pro motif is provided in the table below:

| Biological Target/Activity | Peptide Sequence/Type | Research Finding | Potential Application | Citation |

| Bacterial & Cancer Cells | Proline-substituted Phenylalanine heptad repeat | Induces apoptosis in breast cancer cells and exhibits broad-spectrum antimicrobial activity. | Anticancer, Anti-sepsis | researchgate.netnih.gov |

| Fungi (e.g., Penicillium expansum) | Cyclo(L-Phe-L-Pro) | Exhibits antifungal properties. | Antifungal agent | mdpi.com |

| Dipeptidyl Peptidase IV (DPP-IV) | Phe-Pro-Phe | Competitively inhibits DPP-IV with an IC50 of 247.0 µM. | Type 2 Diabetes | frontiersin.org |

| Angiotensin-Converting Enzyme (ACE) | Phe-Pro-Thr-Tyr (FPTY) | Potent ACE inhibitor with an IC50 of 0.03 mg/mL. | Antihypertension | imrpress.com |

| Free Radicals | Phe-Pro-Thr-Tyr (FPTY) | Scavenges hydroxyl radicals with an IC50 of 0.11 mg/mL. | Antioxidant | imrpress.com |

| µ-Opioid Receptor | Endomorphin-2 (Tyr-Pro-Phe-Phe) | High affinity and specificity for the µ-opioid receptor. | Analgesia, Neuroscience | wikipedia.org |

Bio-inspired Materials and Smart Systems Derived from this compound Self-Assembly

The self-assembly of short peptides into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology, enabling the creation of novel biomaterials with diverse functionalities. The Fmoc group, with its bulky aromatic nature, is a powerful driver of self-assembly through π-π stacking interactions, while the specific amino acid sequence dictates the final morphology and properties of the resulting material. nih.gov While the self-assembly of this compound itself is not extensively detailed, the principles governing the self-assembly of its constituent parts and similar dipeptides provide a clear roadmap for future research.

Fmoc-protected single amino acids, including both phenylalanine and proline, are known to self-assemble into various structures like fibers, tubes, and crystalline morphologies. rsc.orgresearchgate.net The self-assembly of Fmoc-Phe and its derivatives into hydrogels for applications in drug delivery and tissue engineering is particularly well-documented. researchgate.netmdpi.com The unique rigid, cyclic structure of proline imposes significant conformational constraints, leading to the formation of stiff, helical structures like the polyproline type II (PPII) helix. nih.gov

The combination of a hydrophobic, aromatic residue (Phe) and a structurally constrained residue (Pro) in this compound suggests a high propensity for forming unique, ordered supramolecular structures. Research into collagen-inspired peptides has shown that co-assembling Fmoc-Phe-Phe with proline- and hydroxyproline-containing tripeptides (e.g., Fmoc-Gly-Pro-Hyp) results in hybrid hydrogels with significantly improved mechanical rigidity and stability. nih.govresearchgate.net This demonstrates the powerful synergy between the self-assembling tendencies of Fmoc-Phe and the structural influence of proline. nih.govresearchgate.net

Emerging research is exploring the use of such peptide assemblies for advanced applications:

Piezoelectric Materials: Bio-inspired materials formed from the self-assembly of di- and tripeptides, including sequences like Pro-Phe-Phe, have been shown to exhibit piezoelectric properties. springernature.com This opens the door to creating biocompatible and environmentally friendly power generators and sensors. springernature.com

Conductive Hydrogels: Self-assembled peptide hydrogels, such as those formed from Fmoc–Lys(Fmoc)–Phe, can be nanoengineered with materials like graphene oxide to create conductive, self-healing materials suitable for bioelectronics and functional supramolecular systems. rsc.org

The potential for creating advanced materials from Phe-Pro containing building blocks is summarized below:

| Material Type | Building Block Principle | Key Property | Potential Application | Citation |

| Hybrid Hydrogels | Co-assembly of Fmoc-Phe-Phe and Proline-containing peptides (e.g., Fmoc-Gly-Pro-Hyp). | Enhanced mechanical rigidity and stability. | Tissue engineering, 3D cell culture. | nih.govresearchgate.net |

| Piezoelectric Nanostructures | Self-assembly of tripeptides like Pro-Phe-Phe. | Generation of electrical charge in response to mechanical stress. | Biocompatible energy harvesters, biosensors. | springernature.com |

| Conductive Biomaterials | Composite hydrogels of self-assembling peptides (e.g., Fmoc–Lys(Fmoc)–Phe) and graphene oxide. | Electrical conductivity, self-healing. | Bioelectronics, functional materials for dye adsorption. | rsc.org |

| Controlled Morphologies | Self-assembly of Fmoc-Proline. | Solvent-controlled transition between different nanostructures. | Tunable biomaterials, smart systems. | rsc.org |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-L-Phe-L-Pro-OH using solid-phase peptide synthesis (SPPS)?

this compound is typically synthesized via Fmoc-based SPPS. Key steps include:

- Resin activation : Use a Wang or Rink amide resin pre-loaded with the C-terminal Pro residue.

- Deprotection : Treat with 20% piperidine in DMF (v/v) to remove the Fmoc group from Pro .

- Coupling : Activate Fmoc-L-Phe-OH with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by reaction with the deprotected Pro-resin (1–2 hours, RT) .

- Cleavage : Use a TFA-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to release the dipeptide from the resin.

- Purification : Apply reverse-phase HPLC with a C18 column and a water/acetonitrile gradient .

Q. How should this compound be stored to maintain stability?

- Short-term : Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .

- Long-term : Lyophilize the compound and store at –80°C in airtight containers. Avoid repeated freeze-thaw cycles .

- Handling : Use anhydrous DMF or DCM as solvents, and minimize exposure to light to prevent photodegradation .

Q. What analytical techniques confirm the structural integrity of this compound?

- NMR spectroscopy : Confirm stereochemistry and backbone connectivity (e.g., ¹H/¹³C NMR for Fmoc, Phe, and Pro resonances) .

- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ ~529.5 g/mol for C₃₀H₃₁N₂O₆) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 260 nm (Fmoc absorbance) .

Advanced Research Questions

Q. How can coupling efficiency between Fmoc-L-Phe-OH and L-Pro-OH be optimized to minimize deletion sequences?

- Double coupling : Perform two sequential couplings with fresh reagents to ensure complete acylation .

- Reagent selection : Use DIC/Oxyma for sterically hindered residues like Pro, which reduces racemization compared to HBTU .

- Monitoring : Apply the Kaiser test or conduct in-process LC-MS to detect unreacted amine groups .

- Temperature : Increase coupling temperature to 40–50°C to enhance reaction kinetics for challenging residues .

Q. What strategies prevent diketopiperazine (DKP) formation during synthesis?

- Pseudoproline dipeptides : Substitute Pro with pseudoproline (e.g., Ψ(Me,Me)Pro) to sterically hinder cyclization .

- Side-chain protection : Use bulky protecting groups (e.g., Alloc on Dap) to reduce conformational flexibility .

- Coupling order : Synthesize the dipeptide in a C-to-N direction to avoid premature deprotection of the Fmoc group .

Q. How can chiral integrity be preserved during this compound synthesis?

- Low-racemization conditions : Use Oxyma/DIC instead of HOBt-based reagents, which reduce base-induced epimerization .

- Short deprotection times : Limit piperidine exposure to ≤5 minutes per cycle to minimize racemization at Phe .

- Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., Chirobiotic T) .

Q. How should researchers resolve contradictions in solubility data for this compound?

Q. What methods quantify residual solvents or impurities in this compound batches?

- GC-MS : Detect volatile impurities (e.g., DMF, DCM) with a DB-5MS column and He carrier gas .

- ¹H NMR : Integrate residual solvent peaks (e.g., DMSO-d₆ at 2.5 ppm) relative to the compound .

- ICP-MS : Screen for heavy metals (e.g., Pd from Alloc deprotection) with detection limits <1 ppm .

Methodological Notes

- Safety : Follow GB CLP guidelines; use PPE (gloves, goggles) and avoid dust generation during handling .

- Eco-toxicity : While not classified as hazardous, avoid environmental release due to incomplete ecotoxicological data .

- Customization : For specialized applications (e.g., prodrugs), explore side-chain modifications like 3-Cl or 4-NH-Poc derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.